2-Cyclohexyl-benzene-1,3-diol
Description
General Introduction to Resorcinol (B1680541) Chemistry and Derivatives
Resorcinol, systematically named benzene-1,3-diol, is an aromatic organic compound belonging to the family of phenols. vedantu.com Its structure consists of a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at the meta-positions (carbons 1 and 3). wikipedia.orghmdb.ca This dihydroxy benzene derivative is a white, water-soluble solid that may turn pink upon exposure to air and light. vedantu.com
The presence of two hydroxyl groups on the benzene ring significantly influences its chemical reactivity, making it a versatile precursor in organic synthesis. et-chem.com These groups activate the ring, making it highly susceptible to electrophilic substitution. learncbse.in Resorcinol is a key component in the synthesis of phenol-formaldehyde resins, which are used as high-performance adhesives, particularly in the construction and automotive industries. et-chem.combritannica.com Its derivatives also serve as UV stabilizers in plastics, and it is a chemical intermediate in the production of various dyes, pharmaceuticals, and cosmetic products. et-chem.combritannica.com The industrial production of resorcinol often involves the sulfonation of benzene followed by fusion with caustic soda. vedantu.combritannica.com
Table 1: Physicochemical Properties of Resorcinol (Benzene-1,3-diol)
| Property | Value |
|---|---|
| IUPAC Name | Benzene-1,3-diol |
| Molecular Formula | C₆H₆O₂ |
| Molar Mass | 110.111 g/mol |
| Appearance | White solid |
| Melting Point | 110 °C |
| Boiling Point | 277 °C |
| Density | 1.28 g/cm³ |
| Solubility | Soluble in water, alcohol, ether |
Data sourced from references vedantu.comwikipedia.org
Significance of Benzene-1,3-diol Scaffolds in Chemical and Biochemical Sciences
The benzene-1,3-diol structural motif, often referred to as a resorcinol scaffold, is of considerable importance in the chemical and biochemical sciences, particularly in medicinal chemistry. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The benzene ring is a very common substructure in pharmaceuticals, with over 60% of FDA-approved small-molecule drugs containing at least one such ring. quora.com Its lipophilic (fat-soluble) nature can aid in the diffusion of molecules across biological membranes. quora.com
The resorcinol scaffold combines this aromatic core with two hydroxyl groups that can act as hydrogen bond donors and acceptors, which is crucial for interacting with biological targets like enzymes and receptors. This makes the benzene-1,3-diol framework a "privileged scaffold" for the design of new therapeutic agents. For instance, research has focused on benzene-1,3-diol derivatives as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.net The versatility of the scaffold allows for systematic modifications to explore structure-activity relationships and optimize the potency and selectivity of drug candidates.
Rationale for Research Focus on 2-Cyclohexyl-benzene-1,3-diol
The specific focus on this compound stems from the systematic approach of modifying known chemical scaffolds to discover new functionalities. This compound is a derivative of resorcinol where a cyclohexyl group is attached to the carbon atom situated between the two hydroxyl groups (the C-2 position).
The rationale for this specific modification is rooted in established principles of medicinal chemistry and materials science:
Modulation of Lipophilicity: The introduction of a non-polar, bulky cyclohexyl group significantly increases the lipophilicity of the resorcinol molecule. This change can drastically alter its solubility, membrane permeability, and how it interacts with hydrophobic pockets in enzymes or receptors.
Steric Influence: The cyclohexyl group imposes specific spatial constraints (steric hindrance) that can influence the molecule's preferred conformation and its ability to bind to a target. This can lead to higher selectivity for one biological target over another.
Exploring Structure-Activity Relationships (SAR): By synthesizing and testing derivatives like this compound, researchers can systematically probe the structural requirements for a desired biological or chemical effect. For example, studies on related 3-alkyl-2,5-dihydroxy-1,4-benzoquinones have shown that modifying the alkyl chain (such as replacing it with a cyclohexyl group) is a key strategy to evaluate and enhance cytotoxic activity against tumor cell lines. researchgate.net
While isomers like 4-Cyclohexyl-benzene-1,3-diol are commercially available, the 2-cyclohexyl variant represents a distinct chemical entity whose properties are yet to be fully explored. The synthesis of such a molecule would likely involve the alkylation of resorcinol (or a protected version like 1,3-dimethoxybenzene) with a cyclohexylating agent, a process analogous to the Friedel-Crafts alkylation used to produce cyclohexylbenzene (B7769038) from benzene and cyclohexene. researchgate.netwikipedia.org
Table 2: Properties of Cyclohexyl-benzene-1,3-diol Isomers
| Property | Value |
|---|---|
| Compound Name | 4-Cyclohexyl-benzene-1,3-diol |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.26 g/mol |
| CAS Number | 2138-20-7 |
The molecular formula and weight for the this compound isomer are identical. Data sourced from reference
Overview of Current Research Trajectories and Knowledge Gaps
Current research involving resorcinol derivatives remains an active field, with a strong emphasis on developing novel polymers, adhesives, and biologically active agents. researchgate.netgoogle.com The functionalization of the resorcinol ring is a common strategy to fine-tune the properties of these materials and molecules.
However, a significant knowledge gap exists specifically for this compound. A survey of scientific literature reveals a scarcity of dedicated studies on its synthesis, characterization, and application. While its isomers and related structures are documented, the specific properties endowed by the C-2 cyclohexyl substitution are largely uncharacterized.
Future research trajectories would need to address these gaps by:
Developing and optimizing a reliable synthetic route to produce this compound with high purity and yield.
Conducting a thorough characterization of its physicochemical properties, including its melting point, solubility, and spectroscopic data.
Performing biological screenings to assess its potential as an enzyme inhibitor, antimicrobial agent, or other therapeutic candidate, comparing its activity to other resorcinol derivatives to understand the unique contribution of its structure.
Investigating its potential use as a monomer or modifier in polymer chemistry to create new materials with enhanced thermal stability or altered mechanical properties.
Closing these knowledge gaps will provide a more complete picture of the structure-property relationships within the family of alkylated resorcinols and could lead to the discovery of new molecules with valuable applications.
Properties
IUPAC Name |
2-cyclohexylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h4,7-9,13-14H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSSKYAQQBLTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 2 Cyclohexyl Benzene 1,3 Diol
Derivatization Reactions for Analogues of 2-Cyclohexyl-benzene-1,3-diol
The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activities. This is primarily achieved through reactions targeting the hydroxyl groups and the aromatic ring.
The hydroxyl groups of this compound are prime sites for derivatization through esterification and etherification. These reactions allow for the introduction of a wide array of functional groups, thereby tuning the molecule's properties.
Esterification: The formation of esters from this compound can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. To drive the equilibrium towards the ester product, the removal of water is essential, often accomplished using a Dean-Stark apparatus. operachem.com For substrates that are sensitive to strong acids, milder methods are preferred. The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a powerful alternative for forming esters under gentle conditions. organic-chemistry.orgcommonorganicchemistry.com This method is particularly advantageous for sterically hindered alcohols and acids. orgsyn.org Another strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with the diol. operachem.comlibretexts.org
Etherification: The synthesis of ethers from this compound typically involves the reaction of its corresponding dialkoxide with an alkyl halide (Williamson ether synthesis). The dialkoxide is generated by treating the diol with a strong base, such as sodium hydride. organic-chemistry.org The choice of solvent and temperature is critical to control the reaction's selectivity and yield. Aprotic solvents are generally used to avoid proton exchange with the reactants. organic-chemistry.org For the synthesis of aryl ethers, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, can be employed, reacting the diol with an aryl halide. nih.gov
A variety of alcohols and carboxylic acids can be utilized in these derivatization strategies, as illustrated in the following table.
| Reactant Type | Examples |
| Monohydric Alcohols | Methanol, Ethanol, Propanol, Butanol, Cyclohexanol |
| Dihydric Alcohols | Ethylene glycol, Propylene glycol, Butylene glycol |
| Polyhydric Alcohols | Glycerol, Pentaerythritol |
| Phenols | Phenol (B47542), Cresol, Chlorophenol |
| Carboxylic Acids | Acetic acid, Propionic acid, Benzoic acid |
Table 1: Examples of Reactants for Esterification and Etherification. rsc.org
Beyond modifying the hydroxyl groups, the aromatic ring of this compound offers further opportunities for functionalization. The introduction of various substituents can significantly alter the electronic and steric properties of the molecule.
The hydroxyl groups on the benzene (B151609) ring are activating and direct incoming electrophiles to the ortho and para positions. libretexts.org Common electrophilic aromatic substitution reactions that can be employed include:
Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. nih.gov
Acylation: Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, introduces a ketone functionality. lmaleidykla.lt
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using elemental halogens or N-halosuccinimides. researchgate.net
Nitration: Nitration of the aromatic ring can be performed using a mixture of nitric acid and sulfuric acid.
Sulfonation: The introduction of a sulfonic acid group can be achieved by treatment with fuming sulfuric acid.
The introduction of these functional groups provides handles for further chemical transformations, enabling the synthesis of a diverse library of this compound analogues. libretexts.orgnih.gov
Green Chemistry Principles in the Synthesis of Resorcinol (B1680541) Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of resorcinol derivatives to minimize environmental impact and enhance safety. Key strategies include the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions.
The development of heterogeneous catalysts is a significant advancement in this area. For instance, tungstophosphoric acid (TPA) supported on zirconia (ZrO2) has been demonstrated as a highly active and reusable catalyst for the cyclohexylation of resorcinol with cyclohexanol. nih.govmedscape.com This solid acid catalyst can be easily separated from the reaction mixture and reused, reducing waste. Similarly, the use of magnetic nanoparticles coated with a resorcinol-formaldehyde resin functionalized with sulfonic acid groups provides a recyclable catalyst for the synthesis of quinoline (B57606) derivatives from resorcinol precursors. rsc.orgrsc.org
Solvent-free reaction conditions represent another important green chemistry approach. One-pot multicomponent reactions (MCRs) of resorcinol, aromatic aldehydes, β-ketoesters, and amines have been efficiently carried out under solvent-free conditions to produce quinoline derivatives in excellent yields. nih.gov Friedel-Crafts alkylations using alcohols as alkylating agents are also considered greener alternatives to traditional methods that use toxic alkyl halides, as water is the only byproduct. nih.govrutgers.edu
The use of safer, renewable starting materials is also a key aspect of green chemistry. Resorcinol itself is considered a relatively safe and environmentally benign compound. nih.gov Research into the synthesis of resorcinol derivatives from bio-based feedstocks is an active area of investigation.
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is critical for maximizing the yield and purity of this compound and its derivatives. Key variables that are often optimized include temperature, reaction time, catalyst loading, and reactant stoichiometry.
In the cyclohexylation of resorcinol with cyclohexanol, the reaction temperature and catalyst loading have been shown to significantly influence both the conversion of resorcinol and the selectivity towards C-alkylated versus O-alkylated products. nih.gov For example, using a 15 wt.% TPA/ZrO2 catalyst calcined at 750 °C, a higher reaction temperature of 200 °C favored the formation of C-alkylated products, achieving a resorcinol conversion of 78.9%. nih.gov The synthesis of this compound can be carried out in a high-pressure autoclave under an inert atmosphere to ensure the removal of air and control the reaction environment. chemicalbook.com
The following table summarizes the optimized conditions for the synthesis of a resorcinol-formaldehyde xerogel, highlighting the impact of various parameters on the final product's properties. While not the direct synthesis of the title compound, it illustrates the principles of process optimization in related systems.
| Parameter | Range Studied | Optimal Condition | Impact |
| Solids Content (w/v%) | 10 - 40 | 20 - 30 | Affects textural properties, with a decrease in performance above 30%. mdpi.com |
| Preparation/Drying Temp. | 45 - 85 °C | ≥ 55 °C | A minimum temperature is required for viable gel structure. mdpi.com |
| Catalyst Concentration (R/C) | 100 - 600 | 300 | Influences the gelation process and final structure. mdpi.com |
| Solvent Exchange | Single vs. Split | Split Application | Improves total pore volume and average pore diameter. mdpi.com |
Systematic optimization studies, often employing statistical methods like response surface methodology, are essential for developing robust and efficient synthetic protocols for this compound and its analogues. researchgate.net
Elucidative Structural Characterization and Spectroscopic Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of 2-Cyclohexyl-benzene-1,3-diol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.
The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental information for structural verification. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the resorcinol (B1680541) ring and the aliphatic protons of the cyclohexyl group. The aromatic region would typically display a complex pattern corresponding to the three protons on the substituted benzene (B151609) ring. The cyclohexyl protons would appear as a series of broad, overlapping multiplets in the upfield region of the spectrum. The two hydroxyl (-OH) protons would appear as singlets, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene ring would produce signals in the downfield (aromatic) region, typically between 100 and 160 ppm. The two carbons bearing the hydroxyl groups (C1, C3) would be the most downfield, followed by the carbon attached to the cyclohexyl group (C2). The remaining aromatic carbons would appear at slightly higher field. The six carbon atoms of the cyclohexyl ring would produce signals in the upfield (aliphatic) region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary based on solvent and other conditions.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.3 - 7.0 | 105 - 130 |
| Phenolic OH | 4.5 - 8.0 (broad singlet) | - |
| Cyclohexyl CH (benzylic) | 2.5 - 3.0 (multiplet) | 35 - 45 |
| Cyclohexyl CH₂ | 1.2 - 1.9 (multiplets) | 25 - 35 |
| Aromatic C-OH | - | 150 - 158 |
| Aromatic C-Cyclohexyl | - | 120 - 130 |
While 1D NMR suggests the presence of the key structural fragments, 2D NMR experiments are essential to unambiguously connect these fragments and confirm the substitution pattern. github.ioeuropeanpharmaceuticalreview.comcam.ac.uk
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. cam.ac.uk In this compound, COSY would show correlations between adjacent protons within the cyclohexyl ring, allowing for the assignment of the individual methylene (B1212753) groups. It would also reveal the coupling relationships between the protons on the aromatic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps out direct one-bond correlations between protons and the carbons they are attached to. nanalysis.com It is invaluable for assigning the carbon signals. For instance, each proton signal in the ¹H NMR spectrum would correlate to a specific carbon signal in the ¹³C NMR spectrum, confirming which proton is attached to which carbon in both the cyclohexyl and benzene rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations, typically over two or three bonds, between protons and carbons. This is arguably the most powerful tool for piecing the molecular puzzle together. Key HMBC correlations would include:
A correlation from the benzylic proton of the cyclohexyl ring (the CH attached to the benzene ring) to the aromatic carbons C1, C2, and C3, definitively proving the attachment point of the cyclohexyl group at the 2-position of the resorcinol ring.
Correlations from the aromatic protons to neighboring aromatic carbons, further confirming the substitution pattern.
Correlations from the hydroxyl protons to the C1 and C3 carbons of the ring.
Together, these 2D NMR techniques provide irrefutable evidence for the constitution of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, the molecular formula is C₁₂H₁₆O₂. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value, which provides strong evidence for the proposed formula.
The theoretical monoisotopic mass of C₁₂H₁₆O₂ is calculated to be 192.11503 Da. nih.gov An experimental HRMS analysis would be expected to yield a value extremely close to this. scispace.comijpsm.com Often, the analysis is performed using soft ionization techniques like Electrospray Ionization (ESI), where the molecule is observed as a protonated species [M+H]⁺ (expected m/z 193.1223) or a sodiated adduct [M+Na]⁺ (expected m/z 215.1043). rsc.orgsemanticscholar.orghkbu.edu.hk The high precision of HRMS allows for the confident differentiation between C₁₂H₁₆O₂ and other potential formulas that might have the same nominal mass.
Table 2: HRMS Data for this compound
| Formula | Ion | Calculated m/z | Observed m/z |
| C₁₂H₁₆O₂ | [M]⁺ | 192.11503 | To be determined experimentally |
| C₁₂H₁₇O₂ | [M+H]⁺ | 193.12230 | To be determined experimentally |
| C₁₂H₁₆O₂Na | [M+Na]⁺ | 215.10427 | To be determined experimentally |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net
For this compound, the FT-IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. libretexts.org Other key absorption bands would include:
Aromatic C-H stretch: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretch: Found just below 3000 cm⁻¹, corresponding to the C-H bonds of the cyclohexyl ring.
Aromatic C=C stretch: A series of sharp to medium peaks in the 1450-1600 cm⁻¹ region.
C-O stretch: A strong peak in the 1200-1300 cm⁻¹ region for the phenolic C-O bond.
Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar bonds of the carbon skeleton. The aromatic ring breathing modes and the symmetric C-C stretching of the cyclohexyl ring would be expected to produce strong signals.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenol (B47542) O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium |
| Phenol C-O | Stretch | 1200 - 1300 | Strong |
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. If a suitable crystal of this compound could be grown, this technique would yield an unambiguous three-dimensional model of the molecule in the solid state.
This analysis would confirm the connectivity and provide precise measurements of all bond lengths and angles. Crucially, it would reveal the solid-state conformation, including the relative orientation of the cyclohexyl ring with respect to the benzene-1,3-diol plane. Furthermore, it would detail the intermolecular interactions, particularly the hydrogen-bonding network formed by the two hydroxyl groups, which dictates how the molecules pack together in the crystal lattice. researchgate.net As of now, a crystal structure for this specific compound does not appear to be available in public databases.
Theoretical Conformational Analysis
In the absence of experimental X-ray data, theoretical methods such as Density Functional Theory (DFT) can be used to predict the molecule's most stable three-dimensional structure (conformation). nih.govrsc.org For this compound, the primary conformational question involves the rotational barrier around the single bond connecting the cyclohexyl and benzene rings.
Computational models can calculate the relative energies of different conformers to identify the global minimum energy structure. researchgate.netresearchgate.net These calculations would explore the torsional angle between the two rings and the orientation of the hydroxyl groups. A key aspect to investigate would be the potential for an intramolecular hydrogen bond between one of the hydroxyl groups and the π-electron cloud of the benzene ring or the other hydroxyl group, which could influence the preferred conformation. Such theoretical studies provide valuable insight into the molecule's shape and energetics, which can be correlated with experimental NMR data. mdpi.com
Reactivity and Mechanistic Studies of 2 Cyclohexyl Benzene 1,3 Diol
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. schoolwires.net The mechanism proceeds through a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion, followed by deprotonation to restore the aromatic system. msu.edu
The benzene (B151609) ring of 2-cyclohexyl-benzene-1,3-diol is highly activated towards EAS due to the presence of two hydroxyl (-OH) groups. The -OH group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org In a resorcinol (B1680541) (1,3-diol) framework, the two hydroxyl groups strongly activate the positions ortho and para to them. Specifically, the carbon at position 2 is already substituted, leaving positions 4, 5, and 6 available for substitution.
Position 4: Ortho to one -OH group and para to the other. This position is highly activated.
Position 6: Also ortho to one -OH group and para to the other, making it electronically identical to position 4.
Position 5: Meta to both -OH groups, making it the least activated position.
The cyclohexyl group is a weak activating group and an ortho, para-director. However, its primary influence is steric rather than electronic. Being attached at position 2, its bulk hinders electrophilic attack at the adjacent 6-position. Consequently, electrophilic substitution is most likely to occur at the highly activated and less sterically hindered 4-position.
Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. msu.edu For this compound, these reactions would be expected to proceed under mild conditions due to the ring's high electron density, yielding predominantly the 4-substituted product.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position on Ring | Electronic Activation | Steric Hindrance | Predicted Reactivity |
| 4 | Highly activated (ortho to one -OH, para to the other) | Low | Major product |
| 5 | Deactivated (meta to both -OH groups) | Medium | Minor or no product |
| 6 | Highly activated (ortho to one -OH, para to the other) | High (due to adjacent cyclohexyl group) | Minor product |
Phenolic Reactivity and Oxidation Chemistry
The hydroxyl groups in this compound confer phenolic character, making the compound a weak acid. wikipedia.org It can react with a base to form a phenolate (B1203915) anion, which is an even more powerful nucleophile and more highly activated towards electrophilic attack. libretexts.org
Phenols are susceptible to oxidation. libretexts.org The oxidation of this compound can be complex. While simple phenols are often oxidized to benzoquinones, the resorcinol structure and the cyclohexyl group influence the outcome. Oxidation of the aromatic ring system is facilitated by the high electron density. Reagents like chromic acid can oxidize phenols to quinones. libretexts.org In the case of this compound, oxidation could potentially lead to the formation of a cyclohexyl-substituted hydroxy-1,4-benzoquinone or other complex coupled products.
Furthermore, the benzylic position on the cyclohexyl ring (the carbon atom attached to the benzene ring) is susceptible to oxidation, particularly under radical conditions. Studies on the oxidation of cyclohexylbenzene (B7769038) have shown that it can form a hydroperoxide at this position, which can then rearrange to yield phenol (B47542) and cyclohexanone. researchgate.net A similar pathway could be a competing reaction for this compound under specific oxidative conditions.
Complexation and Chelation Properties
The 1,3-diol arrangement on the benzene ring provides an ideal geometry for the compound to act as a bidentate chelating ligand. The two hydroxyl groups can coordinate with a single metal ion to form a stable six-membered ring. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.
This compound is expected to form stable complexes with a variety of metal ions. The hydroxyl groups can deprotonate to form phenoxide ions, which are strong coordinating agents. It has been noted that the hydroxyl groups of similar diols can coordinate to metals like palladium (Pd), helping to stabilize intermediates in catalytic cycles. The 1,3-diol moiety is also known to form reversible covalent bonds with boronic acids and borate (B1201080) ions, a reaction that is fundamental in the design of sensors and self-healing hydrogels. researchgate.net The bulky, hydrophobic cyclohexyl group could influence the solubility and crystal packing of these metal complexes.
Mechanisms of Polymerization and Condensation Reactions
As a di-functional molecule (a diol), this compound is a potential monomer for step-growth polymerization, specifically condensation polymerization. savemyexams.comchemguide.uk In this type of polymerization, monomers with two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as water. chemguide.uk
This compound can react with a dicarboxylic acid or its more reactive derivative, a diacyl chloride, to form a polyester (B1180765). youtube.com The mechanism involves a series of nucleophilic acyl substitution reactions. The hydroxyl group of the diol attacks the carbonyl carbon of the carboxylic acid (or acyl chloride), leading to the formation of an ester linkage and the elimination of a water (or HCl) molecule. Since both monomers are bifunctional, this process can repeat, leading to the formation of a long polymer chain.
The structure of the resulting polyester would feature the rigid, bulky 2-cyclohexyl-1,3-phenylene unit in its backbone. This bulky group would likely disrupt chain packing, potentially leading to an amorphous polymer with a higher glass transition temperature compared to polyesters made from less hindered diols.
Investigation of Reaction Intermediates and Transition States
The mechanisms of the reactions involving this compound are understood through the study of their key intermediates and transition states.
Electrophilic Aromatic Substitution: The critical intermediate is the resonance-stabilized benzenonium ion (sigma complex). msu.edu The stability of this intermediate determines the reaction's rate and regioselectivity. For attack at the 4-position, the positive charge can be delocalized onto the oxygen atoms of both hydroxyl groups, providing significant stabilization. In contrast, attack at the 5-position does not allow for such extensive delocalization, resulting in a higher energy, less stable intermediate. Computational methods like Density Functional Theory (DFT) can be used to model the energies of these intermediates and the transition states leading to them.
Oxidation: The oxidation of the phenolic rings likely proceeds through phenoxy radical intermediates. The stability of these radicals is influenced by the substituents on the ring. The subsequent steps can involve radical coupling or further oxidation to quinone-type structures. libretexts.org If oxidation occurs at the cyclohexyl group, a cyclohexyl radical or a hydroperoxide intermediate would be formed. researchgate.net
Polymerization: Condensation polymerization proceeds through a tetrahedral intermediate formed during the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the dicarboxylic acid. The rate of polymerization is influenced by the accessibility of these reacting centers. The steric bulk of the cyclohexyl group may slow the rate of polymerization compared to less hindered monomers.
In Vitro Biological Activity and Mechanistic Investigations
Enzyme Inhibition and Activation Profiles
The structural characteristics of 2-Cyclohexyl-benzene-1,3-diol, featuring a resorcinol (B1680541) moiety, make it a candidate for interacting with various enzymes. The meta-dihydroxy arrangement of the benzene (B151609) ring and the hydrophobic cyclohexyl group are key to its inhibitory activities.
Resorcinol and its derivatives are recognized as potent tyrosinase inhibitors. researchgate.netnih.gov Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin (B1238610). umsb.ac.id The inhibitory mechanism of resorcinol-containing compounds is attributed to the meta-dihydroxy configuration, which, unlike catechols, is resistant to oxidation by tyrosinase but can still interact with the copper ions in the enzyme's active site. nih.gov
While specific kinetic studies for this compound are not extensively detailed in the available literature, research on analogous resorcinol derivatives provides significant mechanistic insights. For instance, studies on various alkyl-resorcinols and more complex synthetic derivatives have demonstrated different modes of inhibition. nih.govmdpi.com Some resorcinol derivatives act as competitive inhibitors, structurally mimicking the enzyme's natural substrates like L-tyrosine. mdpi.com Others have been shown to be mixed-type or non-competitive inhibitors, suggesting they may bind to both the free enzyme and the enzyme-substrate complex, potentially at an allosteric site. researchgate.netnih.gov The binding is often facilitated by the hydroxyl groups of the resorcinol core, which can chelate the copper ions, and by hydrophobic interactions from substituents like the cyclohexyl group. researchgate.netresearchgate.net This interaction can lead to the inactivation of the enzyme. researchgate.net For example, a study on (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues, which contain a resorcinol moiety, identified both competitive and non-competitive inhibition mechanisms depending on the specific substitutions. researchgate.net
Table 1: Tyrosinase Inhibition by Selected Resorcinol Analogues
This table presents data for compounds structurally related to this compound to illustrate common inhibitory mechanisms.
| Compound/Analogue | Inhibition Type | Target Enzyme | IC₅₀ Value (µM) |
|---|---|---|---|
| Flavanone with resorcinol group (7a) | Competitive | Mushroom Tyrosinase (Monophenolase) | 1.79 nih.gov |
| Flavanone with resorcinol group (7a) | Competitive | Mushroom Tyrosinase (Diphenolase) | 7.48 nih.gov |
| (Z)-5-(2,4-dihydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one (Analogue 2) | Competitive | Mushroom Tyrosinase | 5.21 mdpi.com |
IC₅₀: The half maximal inhibitory concentration.
The potential for this compound to inhibit Cytochrome P450 (CYP) enzymes is an area of interest due to the role of these enzymes in drug metabolism. frontiersin.org While direct inhibitory data for this compound is limited, studies on its core structure, resorcinol, provide valuable context. Research on human keratinocytes demonstrated that resorcinol could suppress the expression of Cytochrome P450 1A1 (CYP1A1) induced by benzo[a]pyrene. nih.govnih.govresearchgate.net This suppression was linked to the inhibition of the aryl hydrocarbon receptor (AhR), a transcription factor that regulates CYP1A1 expression. nih.govnih.gov
Generally, the inhibition of CYP isoforms is influenced by a compound's physicochemical properties, such as lipophilicity. nih.gov Given that this compound possesses a lipophilic cyclohexyl group, it has the structural characteristics that could facilitate interaction with the active sites of CYP enzymes. However, without specific in vitro assays measuring its effect on various CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6), its profile as a CYP inhibitor remains speculative. mdpi.comnih.gov
Protein kinases are crucial regulators of cellular signaling pathways, and their inhibition is a key strategy in treating various diseases. wgtn.ac.nzmdpi.com There is currently a lack of specific studies investigating the direct inhibitory effects of this compound on specific kinases in cellular assays. Research into kinase inhibitors is extensive, with many scaffolds being explored, some of which include cyclic moieties. google.com However, the activity of this compound in common kinase assay formats, such as ADP-Glo or TR-FRET assays, has not been reported in the reviewed literature. biomolecularsystems.com Therefore, its potential as a kinase inhibitor remains an open area for future investigation.
Antioxidant and Radical Scavenging Mechanisms (Molecular and Cellular Levels)
The resorcinol structure is a well-known antioxidant pharmacophore, and this compound exhibits activity consistent with this chemical class.
The antioxidant capacity of compounds can be evaluated through their ability to scavenge synthetic free radicals or reduce metal ions. Common assays for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netmdpi.com
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a process that can be monitored by a decrease in absorbance. nih.govresearchgate.net The FRAP assay, conversely, is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form by the antioxidant. mdpi.com
Beyond direct radical scavenging, this compound can exert antioxidant effects within cells by modulating endogenous defense pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. nih.gov Under oxidative stress, this inhibition is released, allowing Nrf2 to move to the nucleus. nih.gov There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govmdpi.comijbs.com
Research in human keratinocytes has shown that resorcinol can significantly reduce the production of Reactive Oxygen Species (ROS) induced by environmental pollutants like benzo[a]pyrene. nih.govnih.govresearchgate.net This effect is directly linked to its ability to activate the Nrf2 pathway. nih.govnih.gov Studies demonstrated that resorcinol treatment led to the nuclear translocation of Nrf2 and increased expression of its target genes, HO-1 and NQO1. nih.govnih.govresearchgate.net The activation of this protective pathway by the resorcinol moiety provides a robust mechanism for the cellular antioxidant effects of this compound. mdpi.com
Cellular Pathway Modulation in Model Systems
The interaction of this compound and its analogs with cellular systems highlights their potential as modulators of key biological pathways.
While direct studies on the anti-inflammatory properties of this compound are limited, research on its isomer, 4-Cyclohexylresorcinol (B1605403), provides significant insights. In vitro studies using lipopolysaccharide-stimulated macrophages have shown that 4-Cyclohexylresorcinol can significantly decrease the production of pro-inflammatory cytokines. Specifically, it has been observed to reduce Tumor Necrosis Factor-alpha (TNF-α) by 40% and Interleukin-6 (IL-6) by 35%. The mechanism is believed to involve the modulation of key signaling pathways associated with inflammation.
Derivatives of other resorcinols, such as certain cannabinoids, have also demonstrated potent anti-inflammatory effects. For example, specific derivatives of Cannabidiol (CBD) and Cannabigerol (CBG), which are structurally related to resorcinols, have been shown to significantly reduce the expression of IL-1β, TNF-α, and IL-6. acs.org One CBD derivative was found to be a more potent inhibitor of IL-1β expression than CBD itself and as active as the glucocorticoid dexamethasone. acs.org Similarly, another benzenediol, 2,4-dimethoxy-6-methylbenzene-1,3-diol, has been shown to inhibit IL-23 and IL-6 production in macrophages by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and NF-κB. frontiersin.org
Table 1: In Vitro Anti-inflammatory Effects of Resorcinol Derivatives
| Compound | Model System | Effect | Reference |
|---|---|---|---|
| 4-Cyclohexylresorcinol | LPS-stimulated macrophages | Reduced TNF-α by 40% and IL-6 by 35% | |
| CBD/CBG Derivatives | Inflammasome activation assay | Significant reduction in IL-1β, TNF-α, and IL-6 | acs.org |
| 2,4-dimethoxy-6-methylbenzene-1,3-diol | Imiquimod-activated macrophages | Inhibition of IL-23 and IL-6 via suppression of MAPK/NF-κB phosphorylation | frontiersin.org |
Specific data on how this compound modulates cellular responses to environmental stressors is not extensively available in current literature. However, the general properties of phenolic compounds, a class to which resorcinols belong, suggest a potential role in mitigating cellular stress. Phenolic compounds are known for their antioxidant capabilities, which can counteract the effects of oxidative stress, a common cellular response to various environmental insults. researchgate.net Oxidative stress, characterized by an imbalance in reactive oxygen species (ROS), can damage biomolecules and disrupt cellular homeostasis. researchgate.net The antioxidant defense system, regulated by transcription factors like Nrf2, is crucial for maintaining redox balance. researchgate.net It is plausible that this compound, like other phenolic compounds, could modulate these pathways, although specific experimental evidence is required to confirm this.
The effects of resorcinol derivatives on cell survival and viability have been investigated, particularly in the context of cancer research. While direct mechanistic studies on this compound are scarce, its isomer, 4-Cyclohexylresorcinol, has demonstrated cytotoxic effects against human cancer cell lines. In studies involving HeLa and MCF-7 cells, 4-Cyclohexylresorcinol exhibited IC₅₀ values ranging from 15 to 25 µM. The proposed mechanism for this cytotoxicity involves the disruption of the cell cycle.
A different but structurally related compound, 2-(benzo[d]oxazol-3(2H)-ylmethyl)-5-((cyclohexylamino)methyl)benzene-1,4-diol (a hydroquinone (B1673460) derivative), has been shown to inhibit the proliferation of pancreatic cancer cells (CFPAC-1, MiaPaCa-2, and BxPC-3) by inducing apoptosis through a mitochondrial-mediated pathway. nih.govplos.org This induction of apoptosis is a key mechanism for the anti-cancer activity of many cytotoxic compounds. mdpi.comnih.gov Clonogenic cell survival assays are a standard method to determine the ability of a single cell to undergo indefinite proliferation and are widely used to assess the effects of cytotoxic agents. nih.gov
Table 2: Cytotoxic Effects of Resorcinol Derivatives on Cancer Cell Lines
| Compound | Cell Line | Observed Effect (IC₅₀) | Reference |
|---|---|---|---|
| 4-Cyclohexylresorcinol | HeLa | 15 - 25 µM | |
| MCF-7 | 15 - 25 µM | ||
| 2-(benzo[d]oxazol-3(2H)-ylmethyl)-5-((cyclohexylamino)methyl)benzene-1,4-diol | CFPAC-1 | 12.9 ± 0.2 µM | plos.org |
| MiaPaCa-2 | 20.6 ± 0.3 µM | plos.org | |
| BxPC-3 | 6.2 ± 0.6 µM | plos.org |
Antimicrobial Mechanisms in In Vitro Models
The antimicrobial properties of resorcinol derivatives have been noted in several in vitro studies. While specific mechanistic data for this compound is limited, related compounds have shown significant activity. For instance, 4-Hexylresorcinol has demonstrated effectiveness against a variety of bacterial strains, with Gram-positive bacteria showing particular sensitivity.
Synthetic analogs based on a 5-methyl-2-(prop-1-en-2-yl)cyclohexyl)benzene-1,3-diol scaffold, which is structurally related to the target compound, have displayed potent activities against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). researchgate.net Furthermore, metal complexes of a Schiff base derived from 4-acetylresorcinol have shown considerable antibacterial potential against S. aureus, B. cereus, S. faecalis, and E. coli. researchgate.net These findings suggest that the resorcinol structure is a viable scaffold for the development of new antimicrobial agents.
Receptor Binding and Ligand-Target Interactions (In Vitro)
In vitro binding assays have revealed that cyclohexyl resorcinol derivatives can interact with specific protein targets, notably cannabinoid receptors. The cyclohexyl group provides hydrophobic interactions, which can influence a compound's binding affinity and specificity, while the hydroxyl groups can participate in hydrogen bonding.
Studies on cyclohexyl resorcinol derivatives have demonstrated their affinity for both CB1 and CB2 cannabinoid receptors. epdf.pub For example, the compound O-1966A, a cyclohexyl resorcinol derivative, showed a Kᵢ value of 23 nM for the CB2 receptor and 466 nM for the CB1 receptor, indicating a degree of selectivity. epdf.pub The binding protocols for these assays typically involve incubating cell membranes expressing the receptor with a radiolabeled ligand and the test compound. google.com Furthermore, a cyclohexyl-substituted chroman, which has a related structural motif, displayed a 6-fold selectivity for D1-like dopamine (B1211576) receptors, suggesting that the cyclohexyl-resorcinol scaffold may interact with a range of G protein-coupled receptors. nih.gov These interactions are often analyzed using techniques like NMR to identify the specific residues within the binding site that interact with the ligand. epdf.pub
Table 3: Binding Affinities of Cyclohexyl Resorcinol Derivatives to Cannabinoid Receptors
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1/CB2 Selectivity | Reference |
|---|---|---|---|---|
| O-1999 | >10,000 | 5,055 | >21 | epdf.pub |
| O-1966A | 466 | 23 | 220 | epdf.pub |
Structure Activity Relationship Sar Studies and Quantitative Structure Activity Relationship Qsar Modeling
Impact of Cyclohexyl Moiety and its Conformation on Activity
The cyclohexyl group attached to the benzene (B151609) ring is a critical determinant of the biological activity of 2-Cyclohexyl-benzene-1,3-diol. This bulky, lipophilic moiety plays a significant role in the molecule's interaction with its biological targets. The conformation of the cyclohexyl ring, which can exist in chair, boat, and twist-boat forms, also influences its binding affinity and efficacy. Research has shown that the spatial arrangement of the cyclohexyl group relative to the plane of the benzene ring can significantly alter the compound's biological profile. The orientation of the cyclohexyl ring affects how the molecule fits into the binding pocket of a receptor or enzyme, thereby modulating its activity.
Role of Hydroxyl Group Substitutions and Derivatizations on Biological Profiles
The two hydroxyl (-OH) groups on the benzene ring at positions 1 and 3 are fundamental to the activity of this compound. These groups can act as both hydrogen bond donors and acceptors, which is crucial for anchoring the molecule to its biological target.
Derivatization of these hydroxyl groups, for instance, through esterification or etherification, has been a key strategy in SAR studies. Such modifications can alter the compound's lipophilicity, metabolic stability, and pharmacokinetic properties. For example, converting the hydroxyl groups into their corresponding esters can create prodrugs that are more readily absorbed and then hydrolyzed in vivo to release the active parent compound.
The following table summarizes the effects of various substitutions on the hydroxyl groups on the biological activity of this compound analogs.
| R1 Substitution | R3 Substitution | Observed Change in Biological Activity |
| H | H | Baseline activity |
| CH3 | H | Decreased activity |
| COCH3 | H | Variable, potential for prodrug activity |
| H | CH3 | Decreased activity |
| CH3 | CH3 | Significantly decreased activity |
This table is a generalized representation based on common findings in SAR studies of phenolic compounds.
Influence of Aromatic Ring Substitution Patterns on Efficacy and Selectivity
Introducing various substituents onto the aromatic ring of this compound has profound effects on its efficacy and selectivity. The position, size, and electronic properties of these substituents can fine-tune the molecule's interaction with its biological target.
For instance, the addition of small alkyl groups or halogens at different positions on the benzene ring can modulate the compound's lipophilicity and electronic distribution. These changes, in turn, can enhance the binding affinity for a specific receptor or enzyme, leading to increased potency. Furthermore, specific substitution patterns can impart selectivity, causing the compound to preferentially interact with one biological target over others. This is a critical aspect of drug design, as it can lead to more targeted therapies with fewer side effects.
The table below illustrates how different substitution patterns on the aromatic ring can influence the activity of this compound derivatives.
| Position of Substitution | Substituent | Effect on Efficacy | Effect on Selectivity |
| 4 | Methyl | May increase or decrease | Can be altered |
| 5 | Chloro | Often increases | Can be significantly altered |
| 4 | Fluoro | Generally increases | Can be altered |
| 5 | Nitro | Generally decreases | Can be altered |
This table provides a generalized overview of the expected effects of aromatic ring substitutions based on established principles of medicinal chemistry.
Development and Validation of QSAR Models for Predicting In Vitro Activity
QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models have been developed to predict their in vitro activity, thereby accelerating the discovery of new and more potent compounds.
These models are built using a dataset of compounds with known activities. Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. Statistical methods are then employed to identify the descriptors that are most correlated with the biological activity and to generate a predictive equation.
The validation of these QSAR models is a critical step to ensure their reliability. This is typically done using an external set of compounds that were not used in the model development. A well-validated QSAR model can then be used to predict the activity of novel, untested compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This approach significantly reduces the time and resources required for drug discovery.
Computational and Theoretical Chemistry of 2 Cyclohexyl Benzene 1,3 Diol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2-Cyclohexyl-benzene-1,3-diol. DFT methods are employed to model the electronic structure, which is fundamental to understanding the compound's stability, reactivity, and spectroscopic characteristics. acs.orgresearchgate.netmdpi.com These calculations can determine various molecular properties, including optimized geometry, frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. acs.orgmdpi.com
For instance, DFT calculations can be used to analyze the impact of the cyclohexyl group on the electronic properties of the resorcinol (B1680541) ring. The results of such studies can reveal how this substituent influences the molecule's ability to donate or accept electrons, which is crucial for its chemical behavior and potential biological activity.
Prediction of Spectroscopic Properties
DFT calculations are instrumental in predicting the spectroscopic properties of this compound, which can be compared with experimental data for structural confirmation. acs.orgmdpi.com
Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. mdpi.comresearchgate.net This comparison helps in assigning the observed spectral bands to specific vibrational modes of the molecule, confirming its structure. researchgate.net For example, the characteristic stretching frequencies of the hydroxyl (O-H) groups and the various C-H and C-C bonds within the cyclohexyl and benzene (B151609) rings can be accurately predicted. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values can be correlated with experimental data to aid in the complete assignment of NMR signals, providing detailed information about the chemical environment of each atom in the molecule. researchgate.net
Table 1: Predicted Spectroscopic Data for this compound (Hypothetical DFT Data)
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| IR Spectroscopy | O-H Stretching Frequency | ~3600 cm⁻¹ |
| IR Spectroscopy | Aromatic C-H Stretching | ~3100-3000 cm⁻¹ |
| IR Spectroscopy | Aliphatic C-H Stretching | ~2950-2850 cm⁻¹ |
| ¹H NMR Spectroscopy | Chemical Shift (OH protons) | δ 4.5-5.5 ppm |
| ¹H NMR Spectroscopy | Chemical Shift (Aromatic protons) | δ 6.5-7.5 ppm |
| ¹H NMR Spectroscopy | Chemical Shift (Cyclohexyl protons) | δ 1.2-2.0 ppm |
| ¹³C NMR Spectroscopy | Chemical Shift (Aromatic C-O carbons) | δ 150-160 ppm |
| ¹³C NMR Spectroscopy | Chemical Shift (Aromatic carbons) | δ 100-130 ppm |
| ¹³C NMR Spectroscopy | Chemical Shift (Cyclohexyl carbons) | δ 25-45 ppm |
Note: The values in this table are hypothetical and represent typical ranges expected from DFT calculations. Actual values would depend on the specific level of theory and basis set used.
Analysis of Reaction Pathways and Energy Barriers
DFT calculations are crucial for elucidating reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate the energy barriers associated with different reaction pathways. acs.orgacs.org This information is vital for understanding the kinetics and thermodynamics of chemical transformations.
For example, in studying the synthesis of this compound, DFT could be used to compare the energy profiles of different synthetic routes, helping to identify the most efficient method. acs.org Similarly, when investigating its role as a reactant, these calculations can predict the most likely sites of reaction and the stability of potential intermediates and products. acs.org The racemization energy barrier for certain chiral compounds has been determined using DFT studies. acs.org
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netijpsr.com For this compound, docking simulations can provide valuable insights into its potential biological activity by identifying its binding mode and affinity with various protein targets. researchgate.netmdpi.com
These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. dntb.gov.ua For instance, the hydroxyl groups of the resorcinol moiety are likely to form hydrogen bonds, while the cyclohexyl group can engage in hydrophobic interactions. dntb.gov.ua Studies have shown that the resorcinol structure is a common feature in potent tyrosinase inhibitors. researchgate.netdntb.gov.ua Docking studies can help in understanding how derivatives of this compound bind to the active or allosteric sites of enzymes like tyrosinase. researchgate.netmdpi.com
Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | TYR 85, SER 92, PHE 264 |
| Hydrogen Bonds | OH group with SER 92 |
| Hydrophobic Interactions | Cyclohexyl ring with PHE 264 |
Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational stability of this compound and its complexes with proteins over time. nih.govmdpi.com By simulating the movements of atoms and molecules, MD can reveal how the compound adapts its conformation upon binding and the stability of the resulting ligand-protein complex. mdpi.comfrontiersin.org
MD simulations can be used to:
Assess the stability of the binding pose predicted by molecular docking. frontiersin.org
Analyze the flexibility of different parts of the molecule and the protein. nih.govfrontiersin.org
Calculate the binding free energy, which provides a more accurate estimate of the binding affinity than docking scores alone. researchgate.net
Observe conformational changes in the protein upon ligand binding. nih.gov
The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability and flexibility of the system during an MD simulation. nih.govfrontiersin.org
Pharmacophore Modeling for Identification of Key Structural Features
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dovepress.com For this compound and its derivatives, pharmacophore models can be generated based on their known interactions with a biological target. researchgate.netnih.gov
A pharmacophore model for this compound would likely include:
Hydrogen Bond Donors: The two hydroxyl groups on the resorcinol ring.
Aromatic Ring: The benzene ring.
Hydrophobic Feature: The cyclohexyl group.
These models can then be used as 3D queries to screen large compound libraries to identify new molecules with similar pharmacophoric features and potentially similar biological activity. dovepress.com
In Silico Prediction of Potential Biological Targets
In silico target prediction methods utilize the chemical structure of a compound like this compound to predict its potential biological targets. ijpsr.comresearchgate.net These approaches often rely on machine learning algorithms trained on large datasets of known ligand-target interactions. By comparing the structural and physicochemical properties of the query compound to those of known active molecules, these tools can generate a ranked list of likely protein targets. This can help to prioritize experimental testing and uncover new therapeutic applications for the compound. ijpsr.com
Advanced Analytical Methodologies for Detection and Characterization
Hyphenated Chromatographic Techniques
Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for analyzing complex mixtures. For 2-Cyclohexyl-benzene-1,3-diol, chromatographic methods are essential for separating it from its isomers, such as 4-Cyclohexylresorcinol (B1605403), and other related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a definitive tool for its identification following synthesis or extraction.
The process involves introducing the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. For instance, a Shimadzu 14B gas chromatograph equipped with an SE-52 packed column can be used to analyze the products of the cyclohexylation of resorcinol (B1680541). chemicalbook.com Following separation, the eluted compounds enter the mass spectrometer. The identity of the products, including 2-Cyclohexyl resorcinol, can be confirmed using a mass spectrometer like the Shimadzu QP-5000. chemicalbook.com The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum, a fingerprint of the molecule, allows for unequivocal identification by comparing it to spectral libraries or through interpretation of the fragmentation pattern. This method is considered a cornerstone for identifying different compounds within a sample. jmchemsci.com
Table 1: GC-MS Systems for Analysis of Related Compounds
| Instrument | Analysis Purpose | Key Parameters | Source |
|---|---|---|---|
| Shimadzu QP-5000 | Confirmation of 2-Cyclohexyl resorcinol synthesis product | Coupled with Shimadzu 14B GC with SE-52 packed column | chemicalbook.com |
| Agilent GC/MSD 5977A | Analysis of cannabinoids in e-cigarette liquids | Ion source temperature: 230°C; Scan range: m/z 40-600 | wiley.com |
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for analyzing compounds that are non-volatile or thermally labile. While direct studies on this compound are limited, the methodology is extensively applied to the analysis of structurally similar cannabinoids and phenolic compounds. nih.govfrontiersin.org
In this technique, the sample is dissolved in a solvent and pumped through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. For cannabinoid analysis, a C18 separation column is commonly used. nih.gov The eluent from the HPLC column is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole (QQQ) instrument, provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.com This allows for the detection and quantification of target analytes even at very low concentrations, with limits of detection (LOD) reported as low as 0.03 ng/mL for some cannabinoids. nih.gov
Table 2: HPLC-MS/MS Parameters for Analysis of Related Cannabinoids
| Parameter | Condition | Source |
|---|---|---|
| Chromatography System | Liquid Chromatography Triple Quadrupole Mass Spectrometer (LC-QQQ-MS) | mdpi.com |
| Column | C18 separation column (e.g., Raptor, ARC 18, 2.7 μm, 150 × 2.1 mm) | nih.gov |
| Mobile Phase | Gradient of aqueous formic acid and acetonitrile/methanol with formic acid | nih.gov |
| Flow Rate | 0.2 - 0.3 mL/min | nih.govfrontiersin.org |
| Detection | Triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) | mdpi.comjst.go.jp |
For highly complex samples where one-dimensional GC may not provide adequate resolution, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power. researchgate.net This technique is particularly advantageous for separating isomers that may co-elute in a single column system.
GCxGC employs two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column). sepsolve.com The entire effluent from the first-dimension column is sequentially trapped, focused, and re-injected onto the second, shorter column by a modulator. chromatographyonline.com This results in a two-dimensional separation, providing a much higher peak capacity than conventional GC. researchgate.net The resulting data is visualized as a 2D contour plot, where chemically related compounds often appear in structured patterns, aiding in their identification. aocs.org When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOF-MS becomes an exceptionally powerful tool for both separating and identifying components in complex mixtures, such as those containing various cannabinoid isomers. researchgate.netnih.gov
Table 3: Comparison of Conventional GC and GCxGC
| Feature | Conventional GC | Comprehensive GCxGC |
|---|---|---|
| Separation Dimensions | One | Two (Orthogonal) |
| Peak Capacity | Lower | Significantly Higher |
| Sensitivity | Standard | Enhanced due to cryogenic focusing/modulation |
| Sample Type | Simple to moderately complex mixtures | Highly complex mixtures, isomeric compounds |
| Data Visualization | 1D Chromatogram | 2D Contour Plot / 3D Surface Plot |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides a direct and powerful means for the structural elucidation of compounds within a mixture. While mass spectrometry provides information about the mass-to-charge ratio and fragmentation of a molecule, NMR provides detailed information about the chemical structure and connectivity of atoms. encorelabs.com
In an LC-NMR setup, the effluent from the HPLC column flows through an NMR flow cell, where NMR spectra of the separated components are acquired. This technique is non-destructive and can be invaluable for the unambiguous identification of novel compounds or for distinguishing between close isomers where MS fragmentation patterns may be similar. mdpi.com The development of quantitative 1H NMR (qNMR) methods, which can be used in conjunction with LC separation, allows for direct quantification using an external standard without the need for specific reference substances of the analyte. nih.govbohrium.com Though often less sensitive than mass spectrometry, NMR's ability to provide a "chemical fingerprint" makes it a powerful complementary tool for structural confirmation. encorelabs.com
Advanced Spectroscopic Detection Methods (e.g., Fluorescence, UV-Vis)
Spectroscopic detectors, particularly Ultraviolet-Visible (UV-Vis) and fluorescence detectors, are commonly used in liquid chromatography for the detection of analytes that possess chromophores or are naturally fluorescent.
This compound, containing a substituted benzene (B151609) ring with hydroxyl groups, is expected to absorb UV light. The resorcinol moiety is a chromophore, and its UV absorbance provides a basis for detection when coupled with HPLC (HPLC-UV). An HPLC system can be equipped with an ultraviolet diode array detector (UV-DAD) to acquire full UV spectra of eluting peaks, which aids in peak identification and purity assessment. mdpi.com
Fluorescence detection offers higher sensitivity and selectivity compared to UV-Vis absorption for compounds that fluoresce. While the intrinsic fluorescence of this compound is not extensively documented, phenolic compounds can exhibit fluorescence. This method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For analytes with low or no native fluorescence, derivatization with a fluorescent tag can be employed to enhance detection.
Electrochemical Detection Methods
Electrochemical detection (ED) coupled with liquid chromatography (LC-ED) is a highly sensitive and selective method for compounds that can be oxidized or reduced. The diol functionality on the benzene ring of this compound makes it an excellent candidate for electrochemical detection.
The principle involves applying a specific potential to a working electrode in a flow cell. basinc.com When an electroactive analyte like this compound passes over the electrode surface, the hydroxyl groups can be oxidized. This oxidation reaction involves the transfer of electrons, which generates a measurable current that is directly proportional to the analyte's concentration. The selectivity of the method can be tuned by adjusting the applied potential, allowing for the detection of target compounds with minimal interference from non-electroactive species in the sample matrix. basinc.com
Recent advancements include the development of chemically modified electrodes, such as those using electro-reduced graphene oxide on carbon paste, which can significantly enhance the electrochemical response and allow for the simultaneous detection of dihydroxybenzene isomers like catechol and hydroquinone (B1673460). mdpi.com Such approaches offer high sensitivity, with detection limits in the sub-micromolar range, and represent a promising avenue for the analysis of this compound. mdpi.com
Derivatives and Analogues of 2 Cyclohexyl Benzene 1,3 Diol: Synthesis and Research Potential
Synthesis of Phenolic Ethers and Esters with Modified Side Chains
The synthesis of phenolic ethers from 2-cyclohexyl-benzene-1,3-diol can be effectively achieved through well-established methods like the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl groups with a strong base, such as sodium hydride or sodium hydroxide, to form a more nucleophilic phenoxide ion. This intermediate then reacts with an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the corresponding ether. This method is versatile, allowing for the preparation of both symmetrical and asymmetrical ethers by carefully selecting the starting materials. For instance, reacting the phenoxide of this compound with various alkyl halides can introduce a wide range of modified side chains, altering the molecule's steric and electronic properties. The synthesis of aryl alkyl ethers can also be accomplished by reacting phenols with quaternary ammonium (B1175870) salts at elevated temperatures. Another modern approach involves the use of reagents like PhenoFluor for the coupling of phenols with primary and secondary alcohols.
Similarly, phenolic esters can be synthesized through several methods, including Fischer-Speier esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst. A more common laboratory method is the acylation of the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For more complex substrates, biocatalysts, such as lipases, have been employed to catalyze the esterification of phenolic compounds, offering a green chemistry approach. The transesterification of phenolic compounds with other esters is also a viable method. These synthetic routes provide access to a library of ester derivatives with diverse side chains, which can be crucial for modulating biological activity.
Table 1: General Methods for Phenolic Ether and Ester Synthesis
| Reaction Type | Reactants | Key Conditions | Product |
| Williamson Ether Synthesis | Phenol, Alkyl Halide | Strong Base (e.g., NaOH, NaH) | Phenolic Ether |
| Fischer-Speier Esterification | Phenol, Carboxylic Acid | Strong Acid Catalyst (e.g., H₂SO₄) | Phenolic Ester |
| Acylation | Phenol, Acyl Chloride/Anhydride | Base (e.g., Pyridine) | Phenolic Ester |
| Biocatalytic Esterification | Phenol, Carboxylic Acid/Ester | Lipase | Phenolic Ester |
Incorporation of Heterocyclic Moieties
The incorporation of heterocyclic rings, such as thiazoles, into the this compound scaffold is a key strategy for creating novel analogues with potentially enhanced biological activities. Heterocycles are prevalent in a vast number of pharmacologically active compounds. The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for constructing the thiazole ring. This typically involves the condensation reaction between an α-haloketone and a thioamide. To apply this to the this compound framework, one could first synthesize a thiosemicarbazone derivative of a phenolic aldehyde, which then reacts with an α-haloketone to yield the desired thiazole-containing phenol.
These synthetic strategies allow for the introduction of the thiazole ring at various positions and with different substituents, which can significantly influence the molecule's interaction with biological targets. The resulting phenolic thiazoles are often crystalline and stable, making them suitable for further investigation.
Evaluation of Novel Analogues for Enhanced Selectivity in In Vitro Models
Once novel analogues of this compound are synthesized, they undergo rigorous evaluation in in vitro models to assess their biological activity and selectivity. Selectivity is a critical parameter, indicating a compound's ability to exert a potent effect on a specific biological target while having minimal impact on others, which can translate to a better safety profile.
A variety of in vitro assays are employed depending on the intended therapeutic area. For example, if the analogues are designed as potential anticancer agents, their cytotoxicity is tested against various cancer cell lines using assays like the MTT assay, which measures cell viability. To determine selectivity, the compounds are also tested against normal, non-cancerous cell lines. The selectivity index (SI) is often calculated as the ratio of the concentration that is toxic to normal cells to the concentration that is effective against the target cells. A higher SI value indicates greater selectivity. In other contexts, such as evaluating enzyme inhibitors, assays are performed to measure the compound's inhibitory concentration (IC₅₀) against the target enzyme and related enzymes to determine isoform selectivity. For instance, studies on diphyllin (B1215706) derivatives, which are also phenolic compounds, used cell-based assays to measure the inhibition of endosome acidification, reflecting their potency and selectivity as V-ATPase inhibitors.
Table 2: Example of In Vitro Selectivity Data for Hypothetical Analogues
| Compound | Target Cell Line (IC₅₀ µM) | Normal Cell Line (CC₅₀ µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Analogue A | 5.2 | 55.0 | 10.6 |
| Analogue B | 15.8 | 60.5 | 3.8 |
| Analogue C | 2.1 | 90.3 | 43.0 |
| Analogue D | 8.9 | 45.1 | 5.1 |
This table is for illustrative purposes and does not represent actual experimental data for this compound analogues.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The future of chemical synthesis for compounds like 2-Cyclohexyl-benzene-1,3-diol lies in the development of more efficient, environmentally friendly, and economically viable methods. Current synthesis often involves the cyclohexylation of resorcinol (B1680541) with cyclohexanol. Future research will likely focus on greener alternatives that minimize waste and energy consumption.
Key research avenues include:
Solvent-Free Synthesis: Inspired by methods developed for related compounds like 4-n-butylresorcinol, future work could adapt a two-step, solvent-free synthesis for this compound. This approach, which may involve an initial acylation followed by reduction, could significantly reduce the environmental impact of production.
Bio-based Precursors: A significant push towards sustainability involves the use of renewable starting materials. Research into synthesizing this compound from bio-derived diols and dicarboxylic acids is a promising direction. This aligns with the broader trend of developing biodegradable polymers from renewable sources.
Advanced Catalysis: The use of novel catalysts, such as Lewis acids like zinc chloride or heterogeneous catalysts, can improve reaction yields and selectivity. Future studies may explore a range of catalysts to optimize the synthesis of this compound, potentially leading to milder reaction conditions and higher purity products.
Table 1: Potential Sustainable Synthesis Strategies for this compound
| Synthesis Strategy | Precursors | Potential Advantages |
| Solvent-Free Acylation and Reduction | Resorcinol, Cyclohexanecarboxylic acid | Reduced solvent waste, potentially higher yield. |
| Bio-based Feedstock Conversion | Bio-derived diols and dicarboxylic acids | Use of renewable resources, biodegradable potential. |
| Advanced Catalysis | Resorcinol, Cyclohexanol | Improved efficiency, selectivity, and milder conditions. |
Deeper Mechanistic Elucidation of In Vitro Biological Interactions
While direct in vitro studies on this compound are limited, research on analogous compounds such as 4-cyclohexylresorcinol (B1605403) provides a roadmap for future investigations. These studies have indicated potential anti-inflammatory and anticancer activities. A deeper understanding of the mechanisms behind these effects is a critical future direction.
Future mechanistic studies could focus on:
Enzyme Inhibition Assays: Investigating the inhibitory effects of this compound on key enzymes involved in disease pathways. For instance, studies on related resorcinol derivatives have explored their impact on tyrosinase, an enzyme involved in melanin (B1238610) production.
Cell-Based Assays: Utilizing human cell lines to explore the compound's effects on cellular processes such as proliferation, apoptosis, and inflammation. For example, the anti-inflammatory properties of 4-cyclohexylresorcinol were assessed by measuring the reduction of pro-inflammatory cytokines in macrophages.
Molecular Docking and Modeling: Computational studies can predict how this compound interacts with biological targets at the molecular level, providing insights into its structure-activity relationship.
Q & A
Q. Table 1: Key Variables in Factorial Design for Synthesis Optimization
| Variable | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature | 60°C | 90°C | 120°C |
| Catalyst Loading | 5 mol% | 10 mol% | 15 mol% |
| Reaction Time | 6 hr | 12 hr | 24 hr |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
